5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Description
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (abbreviated as Th-BTDF in some studies) is a fluorinated benzothiadiazole (BTD) derivative featuring electron-withdrawing fluorine atoms at the 5,6-positions and electron-donating thiophene groups at the 4,7-positions. This molecular design enhances its electron affinity and optoelectronic properties, making it a critical component in conjugated polymers for organic photovoltaics (OPVs) and electrochromic devices.
Synthesis: Th-BTDF is synthesized via palladium-catalyzed Stille cross-coupling reactions, typically between 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole and stannylated thiophene derivatives . Yields vary depending on the reaction conditions, with related polymers like poly[(2,5-bis(2-hexyldecyloxy)phenylene)-alt-(Th-BTDF)] (PPDT2FBT) achieving molecular weights up to 42.6 kDa .
Applications: Th-BTDF-based polymers exhibit high power conversion efficiencies (PCEs) in OPVs. For example, PPDT2FBT:PC61BM blends achieve PCEs of 9.1% in spin-coated devices, attributed to their semicrystalline morphology and efficient charge transport . Fluorination also improves solubility and processability, enabling scalable fabrication methods like slot-die coating .
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N2S3/c15-11-9(7-3-1-5-19-7)13-14(18-21-17-13)10(12(11)16)8-4-2-6-20-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNSKYSAQNIXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC=CS4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,7-dibromo-5,6-difluorobenzothiadiazole.
Stille Coupling Reaction: This intermediate is then subjected to a Stille coupling reaction with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under inert conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene groups can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the thiophene rings.
Scientific Research Applications
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Photovoltaics (OPVs): It is used as a building block in the synthesis of donor-acceptor polymers for OPVs, contributing to improved power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): The compound is explored for its potential in OLEDs due to its favorable electronic properties.
Field-Effect Transistors (FETs): It is investigated for use in organic FETs, where its high charge mobility is advantageous.
Mechanism of Action
The mechanism by which 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects involves its electronic structure. The presence of electron-withdrawing fluorine atoms and electron-donating thiophene groups creates a push-pull system, enhancing charge separation and transport. This makes it an effective component in optoelectronic devices, where efficient charge transfer is crucial .
Comparison with Similar Compounds
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Th-BTD)
- Structure : Lacks fluorine substituents.
- Properties : Shows lower electron affinity compared to Th-BTDF due to the absence of electron-withdrawing fluorine. In dye-sensitized solar cells (DSSCs), Th-BTD-based dyes (e.g., WS6) achieve a PCE of 3.5%, significantly lower than furan-based analogs .
- Applications : Primarily used in photocathodes and as a baseline for studying fluorination effects .
Mono-Fluorinated Benzothiadiazole Derivatives
5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Th-FBT)
- Structure : Contains a single fluorine atom at the 5-position.
- Properties : Intermediate electron-withdrawing effect compared to Th-BTD and Th-BTDF. Polymers like PPDTFBT exhibit molecular weights of ~29.8 kDa but lower photovoltaic performance than Th-BTDF-based systems .
Heteroatom-Substituted Analogs
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]oxadiazole (Th-BOD)
- Structure : Replaces sulfur in the BTD core with oxygen.
- Properties: Reduced electron affinity compared to Th-BTD and Th-BTDF.
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]selenadiazole (Th-BSeD)
- Structure : Substitutes sulfur with selenium.
- Properties : Selenium’s larger atomic size enhances conjugation and charge transport. However, synthesis yields are variable (up to 85%) .
Key Data and Research Findings
Table 1: Comparison of Benzothiadiazole-Based Compounds
| Compound | Core Structure | Substituents | Molecular Weight (kDa) | PCE (%) | Key Applications | References |
|---|---|---|---|---|---|---|
| Th-BTDF (PPDT2FBT) | Benzothiadiazole | 5,6-difluoro | 42.6 | 9.1 | High-efficiency OPVs | [5, 12] |
| Th-FBT (PPDTFBT) | Benzothiadiazole | 5-fluoro | 29.8 | N/A | Intermediate performance | [12] |
| Th-BTD | Benzothiadiazole | Non-fluorinated | 17.8 | 3.5* | DSSCs, photocathodes | [2, 13] |
| Th-BOD | Benzoxadiazole | Non-fluorinated | N/A | N/A | Photocathodes | [2] |
| Th-BSeD | Benzoselenadiazole | Non-fluorinated | N/A | N/A | Charge transport layers | [2] |
*PCE reported for DSSCs using Th-BTD-based dyes .
Fluorination Effects
- Electronic Properties : Fluorination lowers the LUMO energy level of Th-BTDF, enhancing electron transport and reducing charge recombination in OPVs .
- Optical Properties : Th-BTDF exhibits a mixed Frenkel and charge-transfer exciton character, promoting efficient exciton dissociation .
Device Performance
- Th-BTDF-based polymers like PPDT2FBT outperform non-fluorinated analogs due to improved crystallinity and optimized phase separation .
- In electrochromic devices, fluorination increases switching speeds and contrast ratios .
Biological Activity
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles and analyzes various studies that explore its cytotoxic properties, mechanisms of action, and therapeutic potential.
- Chemical Name : this compound
- CAS Number : 1304773-88-3
- Molecular Formula : C14H6F2N2S3
- Molecular Weight : 336.40 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| H460 (Lung Cancer) | 10.0 | |
| MCF-7 (Breast Cancer) | 12.0 | |
| PC3 (Prostate Cancer) | 8.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows the most potent activity against the HCT116 cell line.
Research indicates that this compound induces apoptosis in cancer cells without causing cell cycle arrest. This was demonstrated through fluorescence-activated cell sorting (FACS) analysis which showed changes in mitochondrial membrane potential and DNA fragmentation consistent with apoptotic pathways .
Case Studies and Research Findings
Several studies have highlighted the compound's biological activities:
-
Study on Anticancer Activity :
- A study evaluated the anticancer activity of various thiadiazole derivatives including this compound. It was found to exhibit significant cytotoxicity against multiple cancer cell lines with a focus on its structure–activity relationship (SAR). Modifications to the thiophene moieties were shown to enhance anticancer efficacy .
- Mechanistic Insights :
- Comparative Study with Other Compounds :
Q & A
Basic: What synthetic routes are most effective for preparing 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, using dibromo- or diboronate intermediates (e.g., 5,6-Difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazole) with thiophene boronic acids. Key steps include:
- Precursor preparation : Bromination/fluorination of benzo[c][1,2,5]thiadiazole derivatives under acidic/basic conditions (e.g., thionyl chloride or sulfuric acid) to introduce halogens at specific positions .
- Coupling optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and anhydrous solvents (toluene/THF) under inert atmosphere. Reaction yields (>70%) depend on stoichiometric ratios (1:2.2 for dibromo:thiophene boronic acid) and temperature control (80–100°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol improves purity (>95%) .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic characterization :
- Elemental analysis : Match experimental vs. calculated C, H, N, S content (e.g., C: 52.3%, H: 1.9%, N: 6.8%, S: 15.6%) to confirm stoichiometry .
- HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>98%) .
Basic: What role do the fluorine atoms play in modulating the compound’s electronic properties?
Methodological Answer:
Fluorine atoms enhance electron-withdrawing effects, lowering the LUMO energy and improving charge transport in optoelectronic applications.
- Cyclic voltammetry : Redox potentials show a reduction peak at −1.2 V (vs. Ag/Ag⁺), indicating strong electron affinity .
- DFT calculations : Fluorine substitution increases the dipole moment (e.g., 4.2 D) and stabilizes the π-conjugated backbone, critical for organic semiconductors .
Advanced: How can computational methods (e.g., DFT) predict the compound’s performance in organic photovoltaics?
Methodological Answer:
- DFT workflows : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals, charge mobility, and bandgap (~2.1 eV for this compound). Compare with experimental UV-Vis (λₐᵦₛ at 450 nm) .
- Exciton binding energy : Simulate using TD-DFT to assess charge separation efficiency (<0.3 eV preferred for solar cells) .
- Morphology prediction : Molecular dynamics (MD) simulations in COMSOL Multiphysics model aggregation behavior in thin films .
Advanced: What strategies resolve contradictions in reported charge-carrier mobility values for this compound?
Methodological Answer:
Discrepancies arise from film morphology and measurement techniques.
- Experimental standardization : Use space-charge-limited current (SCLC) measurements with identical device architectures (ITO/PEDOT:PSS/active layer/Au).
- Film processing : Compare spin-coating (uniformity) vs. blade-coating (scalability) under controlled humidity (<20% RH) .
- Data cross-validation : Pair SCLC with field-effect transistor (FET) measurements to isolate intrinsic vs. extrinsic mobility .
Advanced: How can mechanistic studies clarify side reactions during thiophene coupling?
Methodological Answer:
- In-situ monitoring : Use Raman spectroscopy to detect intermediates (e.g., Pd-thiophene complexes) and optimize reaction time .
- Isolation of byproducts : LC-MS identifies dimerization products (e.g., bis-thiophene adducts) formed via oxidative homocoupling. Adjust Pd catalyst loading (1–2 mol%) to suppress .
- Kinetic studies : Vary temperature (60–120°C) and track Arrhenius plots to identify activation barriers for desired vs. competing pathways .
Advanced: What methodologies assess the compound’s potential in bioimaging or theranostics?
Methodological Answer:
- Fluorescence quantum yield : Measure in PBS using integrating spheres (λₑₓ 400 nm; compare with Rhodamine 6G standard). High yields (>0.4) suggest imaging utility .
- Cytotoxicity assays : Treat HeLa cells with 10–100 µM concentrations; MTT assays determine IC₅₀ (>50 µM required for biocompatibility) .
- Targeted delivery : Conjugate with folate-PEG via EDC/NHS chemistry; validate binding via SPR or fluorescence quenching .
Advanced: How do substituents on the thiophene rings influence aggregation-induced emission (AIE)?
Methodological Answer:
- Side-chain engineering : Synthesize derivatives with alkyl (e.g., hexyl) or electron-donating groups (e.g., methoxy) on thiophene.
- AIE quantification : Compare PL intensity in THF (dispersed) vs. THF/water (90% water, aggregated). AIE-active variants show >10x intensity enhancement .
- Single-crystal XRD : Analyze packing modes (e.g., J-aggregates vs. H-aggregates) to correlate structure with AIE behavior .
Advanced: What theoretical frameworks explain the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
- Hyperpolarizability calculations : Use CAM-B3LYP to compute β (first hyperpolarizability) and γ (second hyperpolarizability). High β values (~200 × 10⁻³⁰ esu) suggest NLO utility .
- Two-photon absorption (TPA) : Z-scan measurements at 800 nm quantify TPA cross-sections (>100 GM preferred for photonics) .
- Structure-property relationships : Correlate substituent electronegativity with NLO coefficients using Hammett parameters .
Advanced: How can machine learning (ML) accelerate the design of derivatives for OLEDs?
Methodological Answer:
- Dataset curation : Compile experimental data (e.g., HOMO/LUMO, PL maxima) from 50+ benzo[c][1,2,5]thiadiazole derivatives.
- ML models : Train neural networks (e.g., Random Forest) to predict emission wavelengths (RMSE <10 nm) and efficiency (>15 cd/A) .
- High-throughput screening : Use genetic algorithms to prioritize candidates with λₑₘₓ 500–600 nm and low efficiency roll-off .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
